2-METHOXY-6-VINYLPYRIDINE
Overview
Description
2-METHOXY-6-VINYLPYRIDINE is an organic compound with the molecular formula C8H9NO It is a derivative of pyridine, characterized by the presence of an ethenyl group at the second position and a methoxy group at the sixth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-METHOXY-6-VINYLPYRIDINE can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boronic acids or esters as reagents . The reaction conditions are generally mild, making it a preferred method for synthesizing complex organic molecules.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary to manufacturers and may vary depending on the desired application and scale of production .
Chemical Reactions Analysis
Types of Reactions: 2-METHOXY-6-VINYLPYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce ethyl-substituted pyridines.
Scientific Research Applications
2-METHOXY-6-VINYLPYRIDINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-METHOXY-6-VINYLPYRIDINE involves its interaction with various molecular targets and pathways. The presence of the ethenyl and methoxy groups on the pyridine ring influences its reactivity and binding affinity with different molecules. These interactions can modulate biological processes and chemical reactions, making it a valuable compound for research and development .
Comparison with Similar Compounds
2-Ethynyl-6-methoxypyridine: Similar structure but with an ethynyl group instead of an ethenyl group.
2-Methoxypyridine: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
6-Methoxypyridine: Similar to 2-Methoxypyridine but with the methoxy group at a different position.
Uniqueness: 2-METHOXY-6-VINYLPYRIDINE is unique due to the presence of both the ethenyl and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-ethenyl-6-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-3-7-5-4-6-8(9-7)10-2/h3-6H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETGPRGSYCRMBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597989 | |
Record name | 2-Ethenyl-6-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204569-88-0 | |
Record name | 2-Ethenyl-6-methoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204569-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethenyl-6-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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